molecular formula C8H17NO2 B1417336 (S)-Methyl 2-(ethylamino)-3-methylbutanoate CAS No. 222550-60-9

(S)-Methyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B1417336
CAS No.: 222550-60-9
M. Wt: 159.23 g/mol
InChI Key: XATDCKLAMMLRGR-ZETCQYMHSA-N
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Description

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and ethylamine.

    Formation of Intermediate: The initial step involves the reaction of 3-methyl-2-butanone with ethylamine under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(ethylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkoxy groups.

Scientific Research Applications

(S)-Methyl 2-(ethylamino)-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(ethylamino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(ethylamino)-3-methylbutanoate: The enantiomer of the compound, which may have different biological activities and properties.

    Methyl 2-(ethylamino)-3-methylbutanoate: The racemic mixture containing both (S) and ® enantiomers.

    Ethyl 2-(ethylamino)-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness

(S)-Methyl 2-(ethylamino)-3-methylbutanoate is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in the development of chiral drugs and other applications where stereochemistry is crucial.

Properties

IUPAC Name

methyl (2S)-2-(ethylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDCKLAMMLRGR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655962
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222550-60-9
Record name Methyl N-ethyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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